Compound Description: This compound, identified as 5g in the research [], is a diphenyl-1H-pyrazole derivative. It demonstrated significant insecticidal activity against diamondback moth (Plutella xylostella), with 84% larvicidal activity at a concentration of 0.1 mg L−1 []. Molecular docking studies suggest that 5g acts as a potential activator of insect ryanodine receptors (RyR) [].
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Compound Description: This compound is a key intermediate in the synthesis of various pyrazole derivatives []. The molecule exhibits a notable structural feature: the presence of a chlorine atom at the 5-position of the pyrazole ring [].
Compound Description: This compound features a 2-chlorophenoxy group at the 5-position of the pyrazole ring, distinguishing it from the previously mentioned compounds []. The presence of an oxime group at the 4-position instead of a carboxamide further differentiates its structure [].
Compound Description: This complex molecule incorporates a thiophene ring at the 5-position of the pyrazole, along with a bulky tetrabromoisoindoline-dione moiety connected via the carboxamide nitrogen [].
Compound Description: This compound exhibits promising fungicidal and antiviral activities against the tobacco mosaic virus []. Its structure features a complex substitution pattern on the pyrazole ring, including a bromine atom, a chloropyridine group, and a piperidine ring linked to a thiazole carboxamide [].
Compound Description: This compound incorporates a 1,3,4-thiadiazole ring linked to the carboxamide nitrogen, differentiating it from the previous examples [].
Compound Description: This compound features a cyano group at the 5-position and a tert-butyl group at the 1-position of the pyrazole ring [, ]. Its synthesis involves a 1,3-dipolar cycloaddition of diazoacetonitrile and diethyl fumarate [, ].
Ethyl or Methyl 1,5-Disubstituted 1H-pyrazole-4-carboxylates
Compound Description: This group of compounds represents a series of pyrazole derivatives substituted at the 1 and 5 positions with various groups []. They are synthesized through the reaction of 2-dimethylaminomethylene-1,3-diones with phenylhydrazine or methylhydrazine [].
Compound Description: This series of compounds (4a-e) features a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl moiety connected to the pyrazole ring via an acetyl linker []. These compounds were synthesized and characterized for their potential biological activities [].
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (3)
Compound Description: This compound is a key intermediate in synthesizing various pyrazole-5-carboxamide derivatives, including the ones tested for anticancer activity [].
Compound Description: This compound serves as a versatile precursor in the synthesis of bipyrazoles and pyrazolopyridazines, which were subsequently evaluated for their antibacterial activities [].
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
Compound Description: This compound features a hydrazine group at the 5-position and a nitro group at the 4-position of the pyrazole ring []. The molecule exhibits a network of intermolecular hydrogen bonds in its crystal structure [].
Compound Description: This compound, synthesized via a 1,3-dipolar cycloaddition reaction, features a benzoyl group at the 5-position and a diphenyl substitution at the 4-position of the pyrazole ring [].
1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol
Compound Description: This compound is characterized by a phenylsulfanyl group at the 4-position and a hydroxyl group at the 5-position of the pyrazole ring [].
Compound Description: This compound, designated as MK-5596, is a novel cannabinoid-1 receptor (CB1R) inverse agonist []. Its structure features a 5-methyl-1H-pyrazole-3-carboxamide moiety linked to a complex pyranopyridine system. MK-5596 has shown promising results in reducing body weight and food intake in animal models of obesity [].
Compound Description: This compound represents a pyrazolyl-1,3,4-thiadiazole analog, featuring a direct linkage between the pyrazole and thiadiazole rings at the 4-position of the pyrazole []. The compound was synthesized and characterized alongside other pyrazolyl-1,3,4-thiadiazole analogs, but specific biological activity data was not reported [].
Compound Description: This compound is an isostere of the naturally occurring nucleoside antibiotic oxanosine []. It incorporates a ribofuranosyl sugar moiety linked to the pyrazolo[3,4-d]-1,3-oxazin-4-one core. Despite its structural similarity to oxanosine, this compound did not exhibit significant antiviral or antitumor activity in initial screenings [].
Compound Description: This series of compounds (8a-d), synthesized from 1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol, incorporates a [, , ]dioxaphosphepino[5,6-c]pyrazole ring system []. These compounds, along with related carboxamide derivatives (8e-g), were synthesized and characterized for their potential antimicrobial activity [].
Relevance: Despite the complex structure and presence of the [, , ]dioxaphosphepino[5,6-c]pyrazole ring system, these compounds share the pyrazole moiety with N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. This structural connection highlights the broad range of modifications possible on the pyrazole ring and the potential for generating diverse chemical entities with potential biological activity.
1H-pyrazole-4-carboxamides
Compound Description: This broad group encompasses a wide range of compounds with diverse substituents on the pyrazole ring and the carboxamide nitrogen []. These compounds are recognized for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [].
Relevance:N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide falls under the broad category of 1H-pyrazole-4-carboxamides. This class of compounds, as demonstrated by the research [], exhibits a wide array of substituents and structural variations, highlighting the versatility of the 1H-pyrazole-4-carboxamide scaffold for medicinal chemistry and drug discovery.
Compound Description: This compound, identified as 9b, belongs to a series of pyrazole acyl(thio)urea derivatives containing a biphenyl motif []. It demonstrated potent fungicidal activity against various fungal plant pathogens, including Rhizoctonia solani, Alternaria solani, Sclerotinia sclerotiorum, Botrytis cinerea, and Cercospora arachidicola []. Notably, 9b exhibited higher activity against S. sclerotiorum compared to the commercial fungicide bixafen [].
Relevance: Compound 9b, like N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, possesses the central 1H-pyrazole-4-carboxamide structure. The shared structure, despite the presence of different substituents, emphasizes the significance of this core unit in designing compounds with fungicidal properties. Moreover, the research [] highlights the impact of substituent modifications on the pyrazole and carboxamide moieties for optimizing fungicidal activity within this chemical class.
Compound Description: This compound, featuring a pyrazolo[1,5-a]pyrimidine core, was synthesized and evaluated for its antitumor activity []. It demonstrated promising inhibitory effects on the proliferation of various cancer cell lines [].
5-Amino-3-hydroxy-1H-pyrazole-1-carboxamide (1)
Compound Description: This compound serves as a potential structural lead in developing novel mechanism-based skeletal muscle relaxants []. It is a highly functionalized pyrazole prepared through a multi-step synthesis involving cyanoacethydrazide and a 3,5-dimethyl-1H-pyrazole-1-carboxamide reagent [].
Compound Description: This series of compounds (13a-e) consists of pyrazolo[3,4-b]pyrazin-5(4H)-one derivatives with varying substituents at the 6-position []. They were synthesized through a multistep process involving the reaction of D,L-α-amino acids with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, followed by reductive lactamization [].
Compound Description: This compound, an intermediate in a broader synthetic scheme [], features a quinazolinone moiety linked to a pyrazole ring bearing a carboxamide group.
Compound Description: This scaffold represents a series of pyrazole-amine conjugates designed and synthesized through a one-pot, four-component Ugi reaction, followed by coupling with various secondary amines []. These conjugates were evaluated for their antimicrobial activity, and some showed promising results comparable to standard antimicrobial molecules [].
Relevance: The scaffold shares the central 1,3-diphenyl-1H-pyrazole-4-carboxamide structure with N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. Despite differences in the N-substituents and the additional structural features in the scaffold, the shared core highlights the significance of this moiety in designing antimicrobial agents. The research [] suggests that modifications around this core structure can lead to compounds with potent and diverse antimicrobial activities.
Compound Description: This compound, characterized by X-ray crystallography, is a complex azeto[1,2-b]pyrrolo[3,4-d]isoxazole derivative []. It is formed through a 1,3-dipolar cycloaddition reaction between a four-membered cyclic nitrone and diethyl maleate [].
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols
Compound Description: This group of compounds was investigated as potential antipsychotic agents due to their ability to reduce spontaneous locomotion in mice without significant binding to dopamine receptors [].
8-(1-Benzyl-1H-pyrazol-4-yl)xanthines
Compound Description: This group of compounds represents a series of xanthine derivatives with a 1-benzyl-1H-pyrazole substituent at the 8-position, designed as potential antagonists of the A2B adenosine receptor (A2B AdoR) [].
Compound Description: This compound serves as a key starting material for synthesizing various derivatives, including O- and N-phenacyl substituted products, through rearrangements and cyclizations [].
Relevance: While this compound does not share a direct structural resemblance to N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, its use as a versatile building block for diverse chemical synthesis is notable. The research [] emphasizes the importance of exploring different synthetic transformations and structural modifications to generate novel compounds with potential biological activity.
Compound Description: This compound, identified as 1o, is a pyrazole-based inhibitor of the histone methyltransferase enhancer of zeste homologue 2 (EZH2) []. It was developed through a molecular pruning approach from known inhibitors and showed low micromolar EZH2/PRC2 inhibition with high selectivity against other methyltransferases []. 1o demonstrated cell growth arrest in several cancer cell lines, including breast, leukemia, and neuroblastoma cells, by reducing H3K27me3 levels and inducing apoptosis and autophagy [].
Relevance: Compound 1o, similar to N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, features the 1H-pyrazole-4-carboxamide core structure. The shared structure, despite the presence of different substituents, underscores the significance of this moiety in designing EZH2 inhibitors. The research [] further emphasizes the potential of modifying substituents around the pyrazole and carboxamide groups to modulate activity and selectivity toward specific epigenetic targets like EZH2.
Compound Description: This compound, designated as 1, represents a pyrazolone-based class II c-Met inhibitor []. It exhibits potent inhibitory activity against c-Met kinase, a key target in cancer therapy []. Detailed structure-activity relationship (SAR) studies around this compound led to the development of analogs with improved selectivity profiles over other kinases like VEGFR-2 and IGF-1R [].
Aryl pyrazole-integrated imidazole analogues
Compound Description: This group of compounds represents a series of aryl pyrazole-imidazole hybrids synthesized by condensing an appropriately substituted imidazole carboxylate with a pyrazole carboxylate []. These analogs were evaluated for their antimicrobial activity against twelve human pathogens, with some compounds showing promising results [].
Relevance: Although these compounds incorporate an additional imidazole ring, they share the pyrazole-4-carboxamide moiety with N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. This structural similarity, despite the variation in the core scaffold, highlights the importance of the pyrazole-4-carboxamide group in designing antimicrobial agents. The research [] suggests that incorporating this group into different heterocyclic systems can lead to compounds with potent and broad-spectrum antimicrobial activity.
Compound Description: This compound, often abbreviated as SR141716 or SR1, is a widely used, selective antagonist for the cannabinoid type 1 receptor (CB1) []. It has been instrumental in investigating the role of CB1 receptors in various physiological and pathological processes [].
3-Substituted Pyrazole Analogs of Rimonabant
Compound Description: This series of compounds represents modifications of the prototypic CB1 antagonist/inverse agonist, rimonabant []. These analogs, with diverse 3-substituents on the pyrazole ring, were designed to explore structure-activity relationships and develop CB1-selective compounds [].
Hybrids of Mimonabant and N-(2S)-Substituted 1-[(4-Fluorophenyl)methyl]indazole-3-carboxamides
Compound Description: This series of compounds represents a hybrid approach combining structural elements of the CB1 inverse agonist, mimonabant, and potent cannabinoid receptor agonists like AB-Fubinaca, ADB-Fubinaca, and AMB-Fubinaca []. These hybrids aimed to explore novel molecules with potential effects on feeding behavior and other cannabinoid-mediated functions [].
Compound Description: This compound, designated as IPR-1, was identified through virtual screening targeting the urokinase receptor (uPAR) []. Although structurally different from N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, IPR-1 represents a lead compound in the development of potential anticancer agents.
Compound Description: This compound, designated IPR-69, was also identified through virtual screening targeting the uPAR, similar to IPR-1 []. IPR-69 exhibited promising inhibitory activity against breast cancer cell invasion, migration, and adhesion, with an IC50 value of approximately 30 μM []. Additionally, it showed antiangiogenic properties with an IC50 of 3 μM [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.